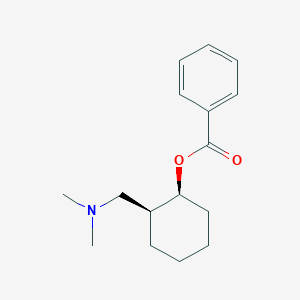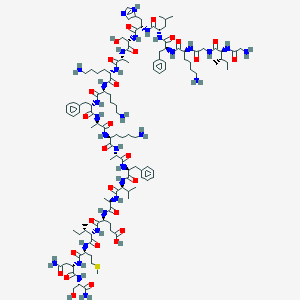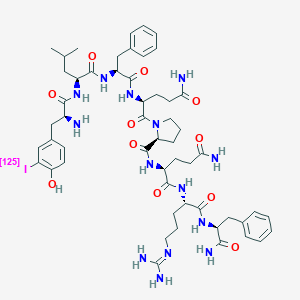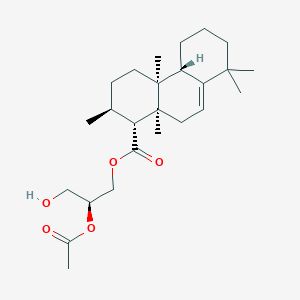
3,6-Dihydroxy-6-methylcholanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dihydroxy-6-methylcholanoic acid, also known as DHMCA, is a natural product that is found in various plants and fungi. It belongs to the class of triterpenoids, which are known for their diverse biological activities. DHMCA has gained attention in recent years due to its potential therapeutic applications in treating various diseases.
作用机制
The exact mechanism of action of 3,6-Dihydroxy-6-methylcholanoic acid is not fully understood. However, it is believed to exert its biological effects through various pathways such as the inhibition of inflammatory mediators, modulation of cell signaling pathways, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,6-Dihydroxy-6-methylcholanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases. 3,6-Dihydroxy-6-methylcholanoic acid has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, 3,6-Dihydroxy-6-methylcholanoic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
3,6-Dihydroxy-6-methylcholanoic acid has several advantages for use in lab experiments. It is a natural product that can be easily synthesized from ursolic acid. 3,6-Dihydroxy-6-methylcholanoic acid is also relatively stable and can be stored for extended periods of time. However, one limitation of using 3,6-Dihydroxy-6-methylcholanoic acid in lab experiments is its low solubility in water, which may limit its bioavailability.
未来方向
There are several future directions for research on 3,6-Dihydroxy-6-methylcholanoic acid. One area of interest is its potential use in treating neurodegenerative diseases. 3,6-Dihydroxy-6-methylcholanoic acid has been shown to have neuroprotective effects, and further research is needed to determine its effectiveness in treating diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of novel synthetic methods for 3,6-Dihydroxy-6-methylcholanoic acid, which may improve its bioavailability and therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 3,6-Dihydroxy-6-methylcholanoic acid and its potential use in treating various diseases.
Conclusion:
In conclusion, 3,6-Dihydroxy-6-methylcholanoic acid is a natural product with potential therapeutic applications in treating various diseases. Its anti-inflammatory, anti-cancer, anti-viral, and anti-microbial activities make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and to develop more effective synthetic methods. 3,6-Dihydroxy-6-methylcholanoic acid has the potential to be a valuable tool in the fight against various diseases, and its future applications are exciting to explore.
合成方法
3,6-Dihydroxy-6-methylcholanoic acid can be synthesized from ursolic acid, which is a triterpenoid found in plants. The synthesis involves the oxidation of the C-3 and C-6 hydroxyl groups of ursolic acid to form 3,6-Dihydroxy-6-methylcholanoic acid. The reaction is typically carried out using strong oxidizing agents such as chromium trioxide or potassium permanganate.
科学研究应用
3,6-Dihydroxy-6-methylcholanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-microbial activities. 3,6-Dihydroxy-6-methylcholanoic acid has also been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
123202-27-7 |
|---|---|
产品名称 |
3,6-Dihydroxy-6-methylcholanoic acid |
分子式 |
C8H10N2O2S |
分子量 |
406.6 g/mol |
IUPAC 名称 |
(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(27)28)18-6-7-19-17-14-25(4,29)21-13-16(26)9-11-24(21,3)20(17)10-12-23(18,19)2/h15-21,26,29H,5-14H2,1-4H3,(H,27,28)/t15-,16-,17+,18-,19+,20+,21-,23-,24-,25+/m1/s1 |
InChI 键 |
WAUIOEWDALWOPQ-NKJSALJZSA-N |
手性 SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@]([C@H]4[C@@]3(CC[C@H](C4)O)C)(C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |
规范 SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |
其他 CAS 编号 |
123202-28-8 |
同义词 |
3,6-dihydroxy-6-methylcholanoic acid 6-Me-HDCA 6-methylhyodeoxycholic acid 6-MHDC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



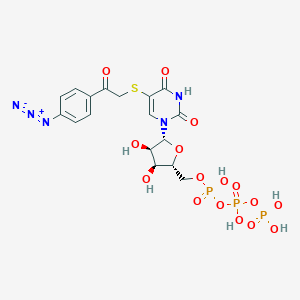

![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)





